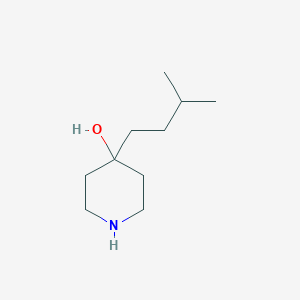

4-Isopentylpiperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Isopentylpiperidin-4-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopentylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the hydrogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. This includes precise control of temperature, pressure, and catalyst concentration to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Isopentylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

Oxidation: Ketones, aldehydes.

Reduction: Amines, alcohols.

Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

4-Isopentylpiperidin-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Isopentylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV treatment, the compound acts as a CCR5 antagonist, blocking the receptor and preventing the virus from entering host cells . In cancer research, it has been shown to induce cell death through the activation of apoptotic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidin-4-ol: A closely related compound with similar structural features but lacking the isopentyl group.

N-Benzylpiperidine: Another piperidine derivative with different substituents, used in various therapeutic applications.

Diphenyl(piperidin-4-yl)methanol: Known for its antiproliferative activity against cancer cell lines.

Uniqueness: 4-Isopentylpiperidin-4-ol stands out due to its unique isopentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable compound in drug development .

Biological Activity

4-Isopentylpiperidin-4-ol, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications in various biological contexts.

- Molecular Formula : C11H19N

- Molecular Weight : 181.28 g/mol

- CAS Number : 244229-36-5

This compound interacts with various biological targets, primarily focusing on neurotransmitter systems. Its action is believed to modulate pathways related to:

- Dopaminergic Activity : Enhancing dopamine receptor activity, which may influence mood and cognitive functions.

- Serotonergic Systems : Potentially affecting serotonin levels, contributing to anxiolytic or antidepressant effects.

- GABAergic Modulation : Acting on GABA receptors could lead to sedative effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Exhibits potential antidepressant-like effects | |

| Anxiolytic | May reduce anxiety symptoms in animal models | |

| Neuroprotective | Shows promise in protecting neuronal health | |

| Analgesic | Potential pain-relieving properties |

Case Studies and Research Findings

Several studies have investigated the effects of this compound in various biological contexts:

- Antidepressant Effects : A study evaluated the compound's impact on depression-like behavior in rodent models. Results indicated a significant reduction in depressive symptoms compared to control groups, suggesting its potential as an antidepressant agent.

- Anxiolytic Properties : In another study, the compound was administered to mice subjected to stress tests. The findings revealed that treated mice exhibited reduced anxiety-related behaviors, supporting its use as an anxiolytic.

- Neuroprotection : Research focusing on neurodegenerative diseases highlighted the compound's ability to protect against oxidative stress in neuronal cells. This suggests a role in preventing neurodegeneration.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

4-(3-methylbutyl)piperidin-4-ol |

InChI |

InChI=1S/C10H21NO/c1-9(2)3-4-10(12)5-7-11-8-6-10/h9,11-12H,3-8H2,1-2H3 |

InChI Key |

BXZGLOJPTKVUKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1(CCNCC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.